Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of methyl pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial and viral processes . Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activities.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as kinase inhibition.
Uniqueness
Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to its specific structure and the resulting biological activities.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl pyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-8-5-10-2-3-11(8)6-7/h2-6H,1H3 |
InChI Key |
IVMGOMDAXDPCLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CN=CC2=C1 |
Origin of Product |
United States |
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